N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide
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Overview
Description
Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties . The indenyl component is a part of the indole structure .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole and its derivatives .Molecular Structure Analysis
The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . The 3D structure of indole can be viewed using specific software .Physical and Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide” would depend on its specific structure.Scientific Research Applications
Synthesis and Biological Activity
Indoline derivatives have been synthesized and evaluated for their potential biological activities. For example, a series of indoline derivatives were synthesized and assessed for their anti-inflammatory and antidiabetic activities. The compounds showed significant inhibition of protein denaturation and α-amylase inhibition, indicating potent anti-inflammatory and antidiabetic activities respectively (Manoharan, 2016); (Manoharan et al., 2017).
Antimicrobial Evaluation
Another study focused on the synthesis and in vitro antimicrobial evaluation of indoline-based derivatives, which were tested against various bacterial and fungal strains. The synthesized compounds demonstrated significant antimicrobial activities, suggesting their potential as antimicrobial agents (Manoharan et al., 2017).
Antidepressant Activity
Additionally, certain indoline derivatives have been evaluated for their antidepressant activity. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and their effects on depression were studied through behavioral tests, revealing potential therapeutic uses as antidepressant medications (Mathew et al., 2014).
Chemical Synthesis and Modification
In terms of chemical synthesis, various methodologies have been developed to create and modify indoline derivatives. For instance, the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes has been utilized to produce substituted indolines, which can further undergo oxidation to furnish corresponding indoles. This approach allows for the creation of indolines with diverse substituents, demonstrating the versatility of indoline compounds in synthetic chemistry (Dunetz & Danheiser, 2005).
Anticancer Research
Moreover, indoline compounds have found applications in anticancer research. Indisulam, an anticancer sulfonamide in clinical development, exhibits a multifactorial mechanism of action including cell cycle arrest and gene expression alteration, highlighting the therapeutic potential of indoline derivatives in cancer treatment (Supuran, 2003).
Mechanism of Action
Target of Action
N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide, also known as N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indole-1-carbothioamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives have been shown to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit HIV-1 reverse transcriptase , suggesting that they may interfere with the replication of the HIV virus.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a weak base and can react with acids to form salts . This property could potentially affect its stability and action in different physiological environments.
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydroindole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c21-18(20-10-9-13-5-3-4-8-17(13)20)19-16-11-14-6-1-2-7-15(14)12-16/h1-8,16H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESASZRZYBLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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